Cas no 1806368-35-3 (5-Methoxy-4-phenyl-2-(trifluoromethyl)pyridine)
5-Methoxy-4-phenyl-2-(trifluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 5-Methoxy-4-phenyl-2-(trifluoromethyl)pyridine
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- Inchi: 1S/C13H10F3NO/c1-18-11-8-17-12(13(14,15)16)7-10(11)9-5-3-2-4-6-9/h2-8H,1H3
- InChI Key: WNHVVRMQZNBJFS-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C(=CN=1)OC)C1C=CC=CC=1)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 264
- XLogP3: 3.4
- Topological Polar Surface Area: 22.1
5-Methoxy-4-phenyl-2-(trifluoromethyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029002842-250mg |
5-Methoxy-4-phenyl-2-(trifluoromethyl)pyridine |
1806368-35-3 | 95% | 250mg |
$999.60 | 2022-03-31 | |
| Alichem | A029002842-500mg |
5-Methoxy-4-phenyl-2-(trifluoromethyl)pyridine |
1806368-35-3 | 95% | 500mg |
$1,634.45 | 2022-03-31 | |
| Alichem | A029002842-1g |
5-Methoxy-4-phenyl-2-(trifluoromethyl)pyridine |
1806368-35-3 | 95% | 1g |
$2,981.85 | 2022-03-31 |
5-Methoxy-4-phenyl-2-(trifluoromethyl)pyridine Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 5-Methoxy-4-phenyl-2-(trifluoromethyl)pyridine
5-Methoxy-4-phenyl-2-(trifluoromethyl)pyridine
5-Methoxy-4-phenyl-2-(trifluoromethyl)pyridine is a highly specialized organic compound with the CAS registry number 1806368-35-3. This compound belongs to the class of pyridine derivatives, which are widely studied in the fields of medicinal chemistry, materials science, and organic synthesis due to their unique electronic properties and structural versatility. The molecule features a pyridine ring substituted with three distinct groups: a methoxy group at position 5, a phenyl group at position 4, and a trifluoromethyl group at position 2. These substituents contribute to its distinctive chemical reactivity, stability, and potential applications in various industries.
The synthesis of 5-Methoxy-4-phenyl-2-(trifluoromethyl)pyridine typically involves multi-step organic reactions, often utilizing intermediates such as halopyridines or alkyne-based precursors. Recent advancements in catalytic methods and transition metal-mediated coupling reactions have significantly improved the efficiency and selectivity of its synthesis. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to assemble the phenyl and trifluoromethyl groups onto the pyridine ring with high precision. These methods not only enhance the yield but also minimize the use of hazardous reagents, aligning with the principles of green chemistry.
One of the most notable applications of 5-Methoxy-4-phenyl-2-(trifluoromethyl)pyridine is in the development of novel pharmaceutical agents. The compound's electronic properties make it an ideal candidate for modulating receptor activity or serving as a scaffold for drug design. Recent studies have explored its potential as a ligand in G-protein coupled receptor (GPCR) targeting agents, where its trifluoromethyl group plays a critical role in enhancing lipophilicity and bioavailability. Additionally, its methoxy group contributes to hydrogen bonding capabilities, which are essential for interactions within biological systems.
In the realm of materials science, 5-Methoxy-4-phenyl-2-(trifluoromethyl)pyridine has shown promise as a building block for advanced materials such as coordination polymers and metal-organic frameworks (MOFs). Its ability to coordinate with metal ions through the nitrogen atom of the pyridine ring makes it a valuable component in constructing porous materials with applications in gas storage and catalysis. Recent research has demonstrated that incorporating this compound into MOFs can significantly improve their thermal stability and gas adsorption capacities.
The physical properties of 5-Methoxy-4-phenyl-2-(trifluoromethyl)pyridine are also worth noting. It exhibits a high melting point due to its rigid aromatic structure and strong intermolecular hydrogen bonding interactions facilitated by the methoxy group. Its solubility in common organic solvents like dichloromethane and THF makes it suitable for various synthetic procedures. Furthermore, its UV-vis absorption characteristics make it a potential candidate for use in optoelectronic devices, where its ability to absorb specific wavelengths of light could be harnessed for energy conversion applications.
From an environmental perspective, understanding the degradation pathways of 5-Methoxy-4-phenyl-2-(trifluoromethyl)pyridine is crucial for assessing its ecological impact. Recent studies have investigated its biodegradation under aerobic conditions, revealing that microbial communities can metabolize this compound through oxidative cleavage mechanisms. This knowledge is essential for developing sustainable practices in chemical manufacturing and waste management.
In summary, 5-Methoxy-4-phenyl-2-(trifluoromethyl)pyridine (CAS No. 1806368-35-3) is a multifaceted organic compound with significant potential across various scientific disciplines. Its unique structure enables diverse applications ranging from drug discovery to materials science, while recent advancements in synthesis and characterization techniques continue to unlock new possibilities for its utilization. As research progresses, this compound is poised to play an increasingly important role in advancing both academic and industrial endeavors.
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